6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid
Description
Properties
IUPAC Name |
6-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)4-2-1-3-7-15-12(18)9-5-6-14-8-10(9)13(15)19/h5-6,8H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIBBVYWRAQSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phthalimide Ring Formation (Core Construction)
A key step in the synthesis is the formation of the phthalimide-like ring system that constitutes the pyrrolo[3,4-c]pyridine core:
- The respective amine (1.0 equivalent) is dissolved in tetrahydrofuran (THF) at a concentration of approximately 0.4 M.
- The corresponding anhydride (1.16 equivalents) is added dropwise at room temperature.
- The reaction mixture is stirred until complete consumption of the amine is confirmed by LC-MS, typically within 30 to 90 minutes.
- The solvent is removed under reduced pressure to yield the crude amide intermediate.
- Without further purification, the crude amide is treated with 1,1'-carbonyldiimidazole (1.1 equivalents) in THF at room temperature.
- Additional aliquots of 1,1'-carbonyldiimidazole are added as needed to drive the reaction to completion (monitored by LC-MS, usually 1 hour).
- The reaction mixture is diluted with water and extracted with ethyl acetate.
- The organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
- Purification by column chromatography yields the desired phthalimide-containing product.
This procedure efficiently constructs the imide ring system essential for the target compound's core.
Side Chain Introduction and Functionalization
The hexanoic acid side chain can be introduced via alkylation or acylation of the pyrrolo[3,4-c]pyridine intermediate:
- Alkylation typically involves the reaction of the core heterocycle with an appropriate haloalkanoic acid derivative or its ester.
- Subsequent hydrolysis or deprotection steps convert esters or protected intermediates into the free carboxylic acid.
For example, methyl esters of related pyrrolo[2,3-b]pyridine carboxylic acids have been prepared by reacting the acid with trimethylsilyldiazomethane in solvents such as N,N-dimethylformamide and methanol, followed by chromatographic purification.
Deprotection and Final Purification
- If protective groups such as benzyl groups are used on hydroxamic acid intermediates, catalytic hydrogenation (Pd/C under hydrogen atmosphere) in ethyl acetate or THF is employed to remove the protecting groups.
- The reaction is typically carried out at room temperature for 16 hours.
- The mixture is filtered and concentrated, and the final product is purified by preparative reverse-phase HPLC to yield the pure hydroxamic acid derivatives or related carboxylic acids.
Representative Data Table: Reaction Conditions and Yields
Research Findings and Notes
- The phthalimide ring formation via reaction of amines with anhydrides and subsequent cyclization with 1,1'-carbonyldiimidazole is a reliable method to construct the pyrrolo[3,4-c]pyridine core with the imide functionality.
- The use of catalytic hydrogenation for deprotection ensures mild conditions that preserve sensitive functionalities.
- The esterification of related pyrrolo-fused heterocycles using trimethylsilyldiazomethane is effective for generating methyl esters, which can be hydrolyzed to the corresponding acids.
- Purification methods such as column chromatography and preparative reverse-phase HPLC are critical for isolating the pure target compound due to the complexity of the intermediates and side products.
- No direct one-step synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid was found; rather, the compound is prepared through sequential functional group transformations and ring constructions.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield 1-oxo or 3-oxo derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as tin dust and triethylsilane.
Substituting agents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid involves its interaction with specific molecular targets. For example, its derivatives can inhibit the activity of NAMPT, leading to reduced cellular NAD+ levels and affecting cellular metabolism . The exact pathways and molecular interactions depend on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrrolopyridine dione derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Chain Length and Solubility: The hexanoic acid derivative (MW 262.26) has a longer alkyl chain compared to acetic (MW 208.17) or propanoic acid analogs, which may enhance lipophilicity but reduce aqueous solubility .
Stereochemical Effects: The (2S)-configured propanoic acid derivative highlights the role of stereochemistry in biological interactions, though specific activity data are absent in the evidence .
Critical Analysis of Limitations
- Data Gaps: No direct pharmacological or kinetic data (e.g., IC₅₀, bioavailability) are available for the hexanoic acid derivative, limiting mechanistic insights.
- Structural Diversity : Comparisons are restricted to commercially cataloged analogs; deeper exploration of bioisosteres (e.g., pyridazine or oxazole derivatives) is warranted .
Biological Activity
6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid is a heterocyclic compound characterized by its unique pyrrolo[3,4-c]pyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in analgesic and sedative applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Target of Action
The compound is believed to exert its effects through interactions with specific biological targets. Research indicates that similar compounds can influence pathways related to pain perception and sedation, suggesting that 6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid may follow a comparable mechanism.
Mode of Action
The proposed mode of action involves the modulation of neurotransmitter systems associated with analgesia and sedation. This includes the potential inhibition of certain receptors or enzymes that play a role in pain signaling pathways.
Biochemical Pathways
The compound is thought to influence several biochemical pathways:
- Pain Perception : By modulating neurotransmitter release and receptor activity.
- Sedation : Through interactions with central nervous system targets that regulate arousal and sleep.
In Vitro Studies
In vitro studies have demonstrated that derivatives of 6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid exhibit significant inhibitory effects on enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for cellular metabolism. These findings indicate potential therapeutic applications in metabolic disorders.
In Vivo Studies
Animal studies have shown promising results regarding the analgesic properties of this compound. For instance, administration of the compound at varying doses resulted in a dose-dependent reduction in pain responses in models of acute pain .
Case Studies
- Analgesic Efficacy : A study assessed the analgesic effects of the compound using a formalin-induced pain model in rodents. Results indicated a significant reduction in pain behavior at doses above 25 mg/kg.
- Sedative Effects : Another study evaluated the sedative properties through an open field test and elevated plus maze test. The compound exhibited increased time spent in open arms and reduced locomotor activity compared to controls, suggesting sedative effects at higher concentrations.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | Structure | Analgesic |
| 3-Oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | Structure | Sedative |
| 6-(1,3-Dioxo-1H-pyrrolo[3,4-c]pyridine)hexanoic acid | Structure | Analgesic & Sedative |
Q & A
Q. How is the compound utilized in conjugate synthesis for targeted drug delivery?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
